Phase II Clinical Trial: 90-Day Functional Recovery in Acute Ischemic Stroke
In a Phase II, multicenter, double-blind, placebo-controlled, randomized trial (n=150), DP-b99 (1 mg/kg/day IV for 4 days) demonstrated a significantly higher rate of good functional recovery at 90 days post-stroke compared to placebo, despite the primary endpoint of NIHSS change not being met [1]. The improvement was most pronounced in a post-hoc analysis of patients with a baseline NIHSS score of 10-16, where DP-b99 treatment resulted in a greater median reduction in NIHSS score compared to placebo [1].
| Evidence Dimension | 90-Day Functional Recovery (mRS 0-1 or same as prestroke) |
|---|---|
| Target Compound Data | 30.6% |
| Comparator Or Baseline | Placebo: 16.0% |
| Quantified Difference | 14.6 percentage points; Relative Risk ~1.9; P=0.05 |
| Conditions | Phase II trial (NCT not specified in source); 150 acute ischemic stroke patients (NIHSS 7-20); DP-b99 1 mg/kg/day IV for 4 days within 1-9h of onset. |
Why This Matters
This head-to-head data provides quantifiable, statistically significant evidence of DP-b99's potential to improve long-term functional outcomes in a clinical setting, a key differentiator for procurement in translational stroke research.
- [1] Diener HC, et al. DP-b99, a membrane-activated metal ion chelator, as neuroprotective therapy in ischemic stroke. Stroke. 2008 Jun;39(6):1774-8. doi: 10.1161/STROKEAHA.107.506378. Epub 2008 Apr 10. PMID: 18403736. View Source
